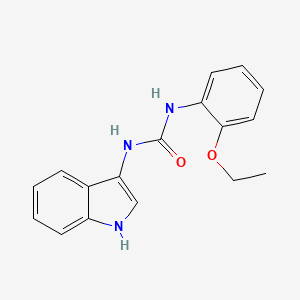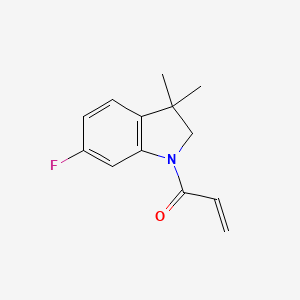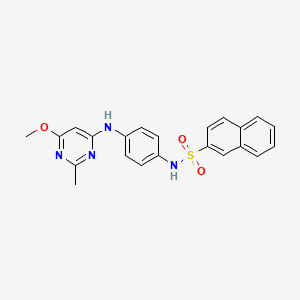![molecular formula C24H30N2O4 B2976712 methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate CAS No. 477888-63-4](/img/structure/B2976712.png)
methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Research on similar pyrimidine derivatives includes the synthesis of Schiff's bases and 2-azetidinones for potential antidepressant and nootropic agents. A study by (Thomas et al., 2016) synthesized Schiff’s bases with antidepressant and nootropic activities, indicating the potential of the pyrimidine skeleton in CNS active agents.
Antiviral Applications
- Derivatives of pyrimidinone, similar to methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate, have shown remarkable anti-VZV (varicella-zoster virus) potency. (Robins et al., 2006) report on furo[2,3-d]pyrimidin-2(3H)-ones showing virus-encoded nucleoside kinase-sensitive anti-VZV activity.
Corrosion Inhibition
- Pyrimidine derivatives have been evaluated as corrosion inhibitors. A study by (Ashassi-Sorkhabi et al., 2005) found that benzylidene-pyrimidin-2-yl-amine derivatives are effective corrosion inhibitors for mild steel in acidic solutions.
Structural and Electronic Analysis
- Investigations into the structural and electronic properties of pyrimidine derivatives can inform their scientific applications. (Hussain et al., 2020) conducted a study on thiopyrimidine derivatives for potential applications in medicine and nonlinear optics.
Antioxidant Properties
- Pyrimidine derivatives have been studied for their antioxidant properties. (Naveen et al., 2021) synthesized a novel pyrazole derivative and evaluated its antioxidant susceptibilities.
Molecular Docking Studies
- Molecular docking studies of pyrimidine derivatives can provide insights into their biological activities. (Vanasundari et al., 2018) studied the spectroscopic and structural properties of pyrimidinic Schiff bases, revealing potential for pharmacological importance.
In Vitro Biological Evaluation
- Schiff bases of isoniazid with pyrimidine have been synthesized and evaluated for their antimicrobial and antituberculosis activity. (Soni & Patel, 2017) report on the synthesis of isoniazid clubbed pyrimidine derivatives showing good antimicrobial activity.
Aldose Reductase Inhibitors
- Pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, exhibiting activity in the micromolar/submicromolar range. (La Motta et al., 2007) explored these compounds' potential in pharmacotherapy.
Angiotensin II Receptor Antagonism
- Pyrimidinone derivatives have been investigated as angiotensin II receptor antagonists. (Destro & Soave, 1995) studied the structure of a particular pyrimidinone derivative, highlighting its potential in cardiovascular therapeutics.
Propiedades
IUPAC Name |
methyl (2Z)-2-[[2-(4-octoxyphenyl)pyrimidin-4-yl]methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-4-5-6-7-8-9-16-30-21-12-10-19(11-13-21)23-25-15-14-20(26-23)17-22(18(2)27)24(28)29-3/h10-15,17H,4-9,16H2,1-3H3/b22-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVMZFRKMSMTKR-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C=C(C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)/C=C(/C(=O)C)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2976631.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2976637.png)
![[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2976639.png)

![(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2976642.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2976643.png)

![[(6-Chloropyrazin-2-YL)thio]acetic acid](/img/structure/B2976646.png)


![2-Chloro-3-[(2-cyclopentylpyrrolidin-1-yl)sulfonyl]-6-(trifluoromethyl)pyridine](/img/structure/B2976651.png)